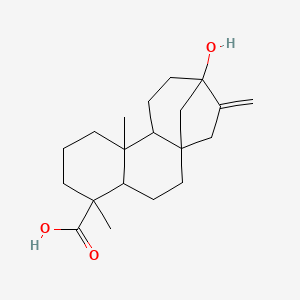
甜菊糖苷
描述
甜菊醇是一种二萜类化合物,存在于甜叶菊 (Stevia rebaudiana) 的叶片中。它是甜菊糖苷的苷元部分,甜菊糖苷是甜叶菊叶片具有强烈甜味的原因。甜菊醇本身没有甜味,但它的糖苷,如甜菊糖苷和罗汉果甜苷 A,被用作天然甜味剂。 甜菊糖苷的甜度比蔗糖高得多,而且不含热量,这使得它们成为食品和饮料行业中受欢迎的糖替代品 .
科学研究应用
甜菊醇及其糖苷在科学研究中具有广泛的应用:
化学: 用作研究二萜类生物合成和糖基化反应的模型化合物。
生物学: 研究它们对代谢途径和细胞过程的影响。
作用机制
甜菊糖苷主要通过与舌头上的味觉受体相互作用发挥作用,导致甜味的感知。在体内,甜菊糖苷被代谢成甜菊醇,然后被吸收并排出。 甜菊醇本身已被证明可以影响各种生物途径,包括胰岛素分泌和血压调节 .
类似化合物:
甜菊糖苷: 一种具有两个葡萄糖分子的甜菊醇糖苷。
罗汉果甜苷 A: 一种具有三个葡萄糖分子的甜菊醇糖苷。
杜尔可苷 A: 另一种具有不同糖组成的甜菊醇糖苷.
甜菊醇的独特性: 甜菊醇由于其作为甜菊糖苷的苷元骨架而具有独特性。它的结构允许各种糖基化模式,导致不同的糖苷,具有不同的甜度水平和生物活性。 与其他甜味剂不同,甜菊糖苷是天然的,不含热量,对血糖水平的影响最小 .
甜菊醇及其糖苷由于其潜在的健康益处和在各个行业的应用,一直是广泛研究的主题。它们的天然来源和独特的特性使它们成为寻找更健康糖替代品的宝贵化合物。
生化分析
Biochemical Properties
Steviol interacts with various enzymes and proteins in biochemical reactions. For instance, a reconstruction of the biosynthetic pathway for the production of SvGls in Escherichia coli and in Saccharomyces cerevisiae allowed for an identification of a novel 13α-hydroxylase and a UDP-glucosyltransferase UGT91D2w .
Cellular Effects
Steviol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Steviol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Steviol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Steviol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Steviol is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
Steviol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 甜菊醇可以通过各种化学和酶促方法合成。一种常见的合成路线是通过水解甜菊糖苷来生产甜菊醇。 该过程通常需要酸性或酶促条件来破坏糖苷键 .
工业生产方法: 甜菊糖苷的工业生产涉及提取甜叶菊叶片,然后进行纯化过程。主要方法包括:
提取: 甜叶菊叶片被干燥和粉碎,然后进行水或醇提取以获得粗甜菊糖苷。
化学反应分析
反应类型: 甜菊醇会发生各种化学反应,包括:
氧化: 甜菊醇可以被氧化生成甜菊醇衍生物。
还原: 还原反应可以改变甜菊醇的结构,可能改变其生物活性。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
糖基化: 使用糖基转移酶等酶来催化糖基的添加.
主要产品:
氧化产物: 甜菊醇的各种氧化衍生物。
还原产物: 具有改变的官能团的甜菊醇的还原形式。
糖基化产物: 甜菊糖苷,如甜菊糖苷和罗汉果甜苷 A.
相似化合物的比较
Stevioside: A steviol glycoside with two glucose molecules.
Rebaudioside A: A steviol glycoside with three glucose molecules.
Dulcoside A: Another steviol glycoside with a different sugar composition.
Uniqueness of Steviol: Steviol is unique due to its role as the aglycone backbone of steviol glycosides. Its structure allows for various glycosylation patterns, resulting in different glycosides with varying sweetness levels and biological activities. Unlike other sweeteners, steviol glycosides are natural, non-caloric, and have minimal impact on blood glucose levels .
Steviol and its glycosides continue to be a subject of extensive research due to their potential health benefits and applications in various industries. Their natural origin and unique properties make them valuable compounds in the quest for healthier alternatives to sugar.
属性
IUPAC Name |
13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOYBUQQBFCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Steviol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
471-80-7 | |
| Record name | Steviol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Steviol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 °C | |
| Record name | Steviol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


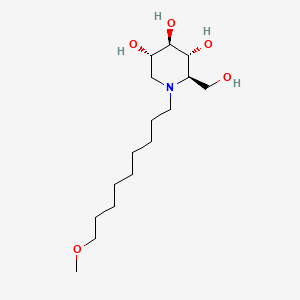
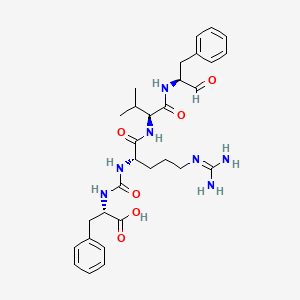
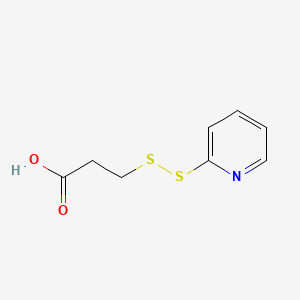
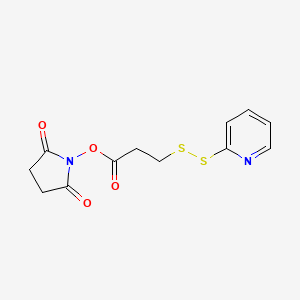
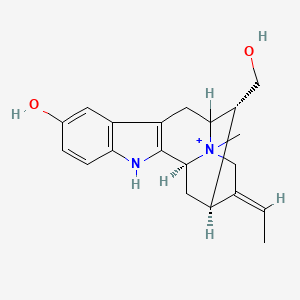
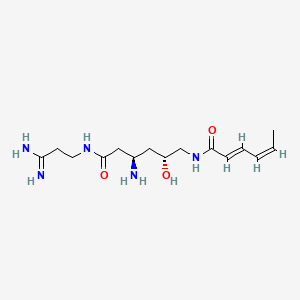
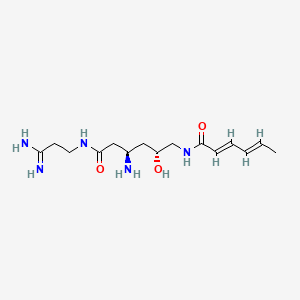
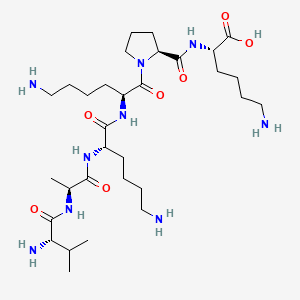
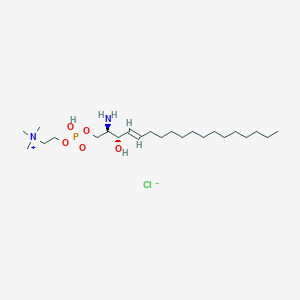


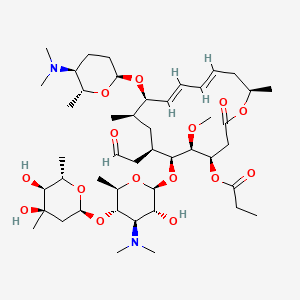

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
